LS-102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LS-102 is a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1). It is a derivative of astragaloside IV, a bioactive component of Radix Astragali. This compound has shown potential in treating cardiovascular diseases by attenuating myocardial ischemia/reperfusion injury through the inhibition of mitochondrial fission .
Preparation Methods
LS-102 is synthesized through a series of chemical reactions starting from astragaloside IV. The synthetic route involves the modification of the astragaloside IV structure to enhance its water solubility and bioavailability. The preparation method includes the following steps :
Modification of Astragaloside IV: The initial step involves the derivatization of astragaloside IV to form this compound
Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity and yield.
Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Chemical Reactions Analysis
LS-102 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LS-102 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of E3 ubiquitin ligase synoviolin (Syvn1) and its effects on protein ubiquitination.
Biology: The compound is used to investigate the role of synoviolin in various biological processes, including cell proliferation and apoptosis.
Medicine: this compound has shown potential in treating rheumatoid arthritis by inhibiting the proliferation of rheumatoid synovial cells.
Mechanism of Action
LS-102 exerts its effects by inhibiting the autoubiquitination of synoviolin (Syvn1). Synoviolin is an E3 ubiquitin ligase involved in the degradation of misfolded proteins through the endoplasmic reticulum-associated degradation (ERAD) pathway. By inhibiting synoviolin, this compound prevents the degradation of its target proteins, leading to increased levels of these proteins in the cell. This inhibition can modulate various cellular processes, including mitochondrial biogenesis and energy metabolism .
Comparison with Similar Compounds
LS-102 is unique compared to other similar compounds due to its selective inhibition of synoviolin and its derivation from astragaloside IV. Similar compounds include:
Astragaloside IV: The parent compound of this compound, known for its bioactive properties but with lower solubility and bioavailability.
HRD1 Inhibitors: Other inhibitors of E3 ubiquitin ligases, such as HRD1, which also target the ERAD pathway but may have different selectivity and potency profiles.
This compound stands out due to its enhanced solubility, bioavailability, and specific inhibition of synoviolin, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
6-N-(1,3-benzoxazol-6-yl)-4-N-[(1S)-1-cyclohexylethyl]-2-N-ethyl-2-N-[2-(ethylamino)ethyl]-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N8O/c1-4-25-13-14-32(5-2)24-30-22(27-17(3)18-9-7-6-8-10-18)29-23(31-24)28-19-11-12-20-21(15-19)33-16-26-20/h11-12,15-18,25H,4-10,13-14H2,1-3H3,(H2,27,28,29,30,31)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHMXBDEJSZFE-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)C1=NC(=NC(=N1)NC(C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCN(CC)C1=NC(=NC(=N1)N[C@@H](C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.